molecular formula C8H13NO B2704510 7-Azaspiro[3.5]nonan-6-one CAS No. 2344685-49-8

7-Azaspiro[3.5]nonan-6-one

Cat. No.: B2704510
CAS No.: 2344685-49-8
M. Wt: 139.198
InChI Key: QGYZVUSLLNTMHW-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-6-one is a spirocyclic compound with the molecular formula C8H13NO. It is characterized by a unique structure where a nitrogen atom is incorporated into a spirocyclic nonane ring system.

Scientific Research Applications

7-Azaspiro[3.5]nonan-6-one has several scientific research applications:

Safety and Hazards

The safety information for 7-Azaspiro[3.5]nonan-6-one includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Azaspiro[3.5]nonan-6-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,6-diaminohexane with cyclohexanone under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Azaspiro[3.5]nonan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 7-Azaspiro[3.5]nonan-6-one is unique due to its specific ring size and nitrogen incorporation, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

7-azaspiro[3.5]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-6-8(2-1-3-8)4-5-9-7/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYZVUSLLNTMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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